Welcome to the BenchChem Online Store!
molecular formula C22H28O2 B1597197 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one CAS No. 77387-64-5

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one

Cat. No. B1597197
M. Wt: 324.5 g/mol
InChI Key: RPEDYDVPZFYPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07816520B2

Procedure details

A solution of potassium cyanide (4.61 g, 70.89 mmol) in water (14 ml) is slowly added to a solution of 4-tert-butylbenzaldehyde (115 g, 708.9 mmol) in a methanol (300 ml)/water (40 ml) mixture. The mixture is stirred at 90° C. for 40 hours. After cooling, the methanol is concentrated under reduced pressure and the residue is taken up in dichloromethane and water. After three extractions with dichloromethane, the recombined organic phases are dried on magnesium sulfate, filtered and concentrated under reduced pressure. Pentane (approximately 800 ml) is then added, and the resulting precipitate is filtered, washed several times in pentane and dried to yield 55.23 g (49%, not optimized) of pure product in the form of a white solid. Analyses identical to the literature.
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5].[CH3:16][OH:17]>O>[C:4]([C:8]1[CH:15]=[CH:14][C:11]([C:16](=[O:17])[CH:12]([C:11]2[CH:10]=[CH:9][C:8]([C:4]([CH3:7])([CH3:5])[CH3:6])=[CH:15][CH:14]=2)[OH:13])=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
4.61 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
115 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
14 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 90° C. for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the methanol is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After three extractions with dichloromethane
CUSTOM
Type
CUSTOM
Details
the recombined organic phases are dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Pentane (approximately 800 ml) is then added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
WASH
Type
WASH
Details
washed several times in pentane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 55.23 g (49%

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C(O)C1=CC=C(C=C1)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.